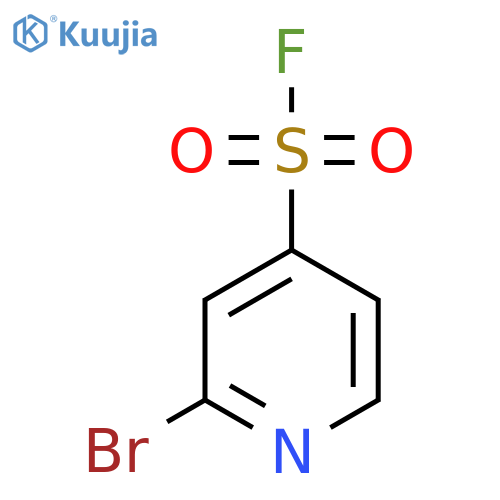

Cas no 2385372-16-5 (2-bromopyridine-4-sulfonyl fluoride)

2385372-16-5 structure

商品名:2-bromopyridine-4-sulfonyl fluoride

2-bromopyridine-4-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-bromopyridine-4-sulfonyl fluoride

- GS0272

- 2385372-16-5

- EN300-1719984

-

- インチ: 1S/C5H3BrFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H

- InChIKey: IHRWTHXMYOLLNB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CN=1)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 238.90519g/mol

- どういたいしつりょう: 238.90519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-bromopyridine-4-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1719984-0.1g |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 0.1g |

$342.0 | 2023-09-20 | |

| Enamine | EN300-1719984-10.0g |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 10g |

$4236.0 | 2023-05-25 | |

| Enamine | EN300-1719984-1g |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 1g |

$986.0 | 2023-09-20 | |

| Aaron | AR0283V4-10g |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 10g |

$5850.00 | 2023-12-15 | |

| Enamine | EN300-1719984-5g |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 5g |

$2858.0 | 2023-09-20 | |

| 1PlusChem | 1P0283MS-100mg |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 100mg |

$485.00 | 2024-05-22 | |

| 1PlusChem | 1P0283MS-500mg |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 500mg |

$1012.00 | 2024-05-22 | |

| 1PlusChem | 1P0283MS-1g |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 1g |

$1281.00 | 2024-05-22 | |

| Enamine | EN300-1719984-0.05g |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 0.05g |

$229.0 | 2023-09-20 | |

| 1PlusChem | 1P0283MS-50mg |

2-bromopyridine-4-sulfonyl fluoride |

2385372-16-5 | 95% | 50mg |

$335.00 | 2024-05-22 |

2-bromopyridine-4-sulfonyl fluoride 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

2385372-16-5 (2-bromopyridine-4-sulfonyl fluoride) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量